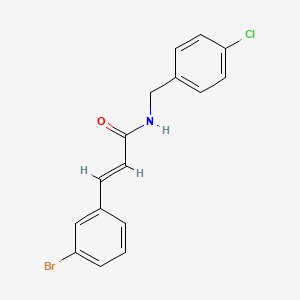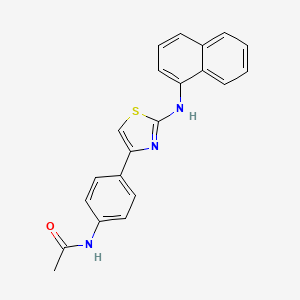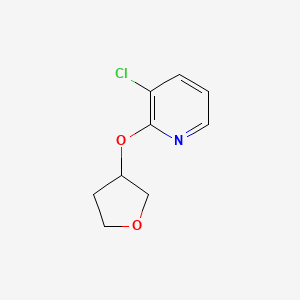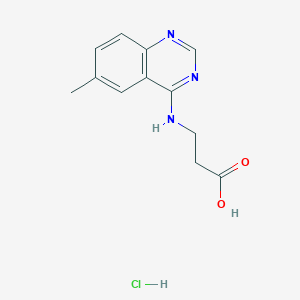
4-((4-methyl-2-oxo-2H-chromene-3-carboxamido)methyl)cyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “4-((4-methyl-2-oxo-2H-chromene-3-carboxamido)methyl)cyclohexanecarboxylic acid” is a complex organic molecule. It contains a chromene moiety, which is a bicyclic compound consisting of a benzene ring fused to a 4H-pyran ring . The chromene moiety is substituted with a methyl group and a carboxamido group . The molecule also contains a cyclohexane ring, which is substituted with a carboxylic acid group .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups attached to the chromene and cyclohexane moieties. The chromene moiety has a planar structure, and the cyclohexane ring adopts a chair conformation . The exact three-dimensional structure would need to be determined through techniques such as X-ray crystallography .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. The presence of polar carboxylic acid groups could impart solubility in polar solvents. The compound’s melting point, boiling point, and other physical properties would need to be determined experimentally .Scientific Research Applications
Drug Design and Pharmacology
The core structure of this compound, which includes a 2H-chromene moiety, is known for its presence in various pharmacologically active molecules. The coumarin system present in the compound is often explored for its potential in drug design due to its bioactive properties . Researchers can modify the carboxamido and cyclohexanecarboxylic acid groups to create derivatives with specific target interactions, potentially leading to the development of new therapeutic agents.
properties
IUPAC Name |
4-[[(4-methyl-2-oxochromene-3-carbonyl)amino]methyl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-11-14-4-2-3-5-15(14)25-19(24)16(11)17(21)20-10-12-6-8-13(9-7-12)18(22)23/h2-5,12-13H,6-10H2,1H3,(H,20,21)(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEPCLJWVKXNVSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=CC=CC=C12)C(=O)NCC3CCC(CC3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-methyl-2-oxo-2H-chromene-3-carboxamido)methyl)cyclohexanecarboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)propanamide](/img/structure/B2363031.png)



![Ethyl 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B2363038.png)
![N-[2-(4-chlorophenyl)ethyl]-4-[1-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/structure/B2363041.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2363043.png)

![4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2363049.png)
![2-ethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2363050.png)



![Ethyl 2-[[2-[[4-benzyl-5-[(furan-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2363055.png)